molecular formula C18H26ClNO2 B1419844 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylbutanoate hydrochloride CAS No. 1233641-91-2

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylbutanoate hydrochloride

Cat. No.: B1419844
CAS No.: 1233641-91-2
M. Wt: 323.9 g/mol
InChI Key: VEUYDINLFCGWRM-UHFFFAOYSA-N
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Description

8-Methyl-8-azabicyclo[321]oct-3-yl 2-phenylbutanoate hydrochloride is a chemical compound with the molecular formula C18H26ClNO2 It is a derivative of tropane alkaloids, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylbutanoate hydrochloride typically involves the following steps:

    Formation of the Tropane Ring: The tropane ring structure is synthesized through a series of cyclization reactions starting from simple precursors like tropinone.

    Esterification: The tropane derivative is then esterified with 2-phenylbutanoic acid under acidic conditions to form the ester linkage.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch or Continuous Flow Reactors: To control reaction conditions precisely.

    Purification Techniques: Such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylbutanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or amines.

    Substitution: Results in various substituted derivatives.

Scientific Research Applications

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylbutanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological systems, particularly its binding to receptors.

    Medicine: Investigated for potential therapeutic uses, including as an analgesic or antispasmodic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylbutanoate hydrochloride involves its interaction with specific molecular targets, such as:

    Receptors: It may bind to cholinergic receptors, influencing neurotransmission.

    Enzymes: Can inhibit or activate certain enzymes, affecting metabolic pathways.

    Ion Channels: Modulates ion channel activity, altering cellular excitability.

Comparison with Similar Compounds

Similar Compounds

    Atropine: Another tropane alkaloid with similar structure but different pharmacological properties.

    Scopolamine: Shares the tropane ring but has distinct effects on the central nervous system.

    Cocaine: A well-known tropane derivative with potent stimulant effects.

Uniqueness

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylbutanoate hydrochloride is unique due to its specific ester linkage and phenylbutanoate moiety, which confer distinct chemical and biological properties compared to other tropane derivatives.

Properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2.ClH/c1-3-17(13-7-5-4-6-8-13)18(20)21-16-11-14-9-10-15(12-16)19(14)2;/h4-8,14-17H,3,9-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUYDINLFCGWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)N3C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670189
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylbutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233641-91-2
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylbutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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